Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate
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Overview
Description
Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structure, which includes a piperidine ring and an oxolane ring connected through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate typically involves the reaction of piperidine derivatives with oxolane derivatives under specific conditions. One common method is the reaction of piperidine with oxolane-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted carbamates with new functional groups replacing the original substituents.
Scientific Research Applications
Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-ylmethyl N-(tetrahydrofuran-3-yl)carbamate: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.
Piperidin-2-ylmethyl N-(oxolan-2-yl)carbamate: Similar structure with the oxolane ring attached at a different position.
Uniqueness
Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate is unique due to its specific combination of a piperidine ring and an oxolane ring connected through a carbamate linkage. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C11H20N2O3
- Molecular Weight : Approximately 264.75 g/mol
- Structural Features : The compound consists of a piperidine ring and an oxolane (tetrahydrofuran) ring linked through a carbamate functional group, contributing to its chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, influencing various biochemical pathways. Notably, it has been implicated in studies related to enzyme inhibition and receptor binding due to its structural similarity to other biologically active compounds .
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting lysosomal phospholipase A2 (LPLA2), which is crucial for understanding drug-induced phospholipidosis .
- Neuropharmacological Effects : It has been explored for its role in modulating GABA uptake, suggesting applications in treating neurological disorders .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property positions it as a candidate for drug development targeting bacterial infections .
Neuropharmacological Applications
The compound's interaction with GABAergic pathways hints at potential therapeutic effects in neuropharmacology. Its ability to influence neurotransmitter systems could lead to applications in treating anxiety and other mood disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate | Varies | Contains tert-butyl group; different position of piperidine substitution |
Piperidin-2-methyl N-(propan-2-yl)carbamate | Varies | Different alkyl substituent on the nitrogen |
Piperidin-N-carbamates | Varies | General class; varies in substituents leading to diverse biological activities |
This compound stands out due to its specific combination of structural elements that may enhance its pharmacological properties compared to other derivatives .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of piperidine structures can inhibit LPLA2 effectively, with implications for drug-induced phospholipidosis prediction .
- Neuropharmacology : Investigations into the compound's effects on GABA uptake have shown promising results that warrant further exploration in clinical settings .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c14-11(13-10-4-6-15-7-10)16-8-9-3-1-2-5-12-9/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
HECMPELZOQKADH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COC(=O)NC2CCOC2 |
Origin of Product |
United States |
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